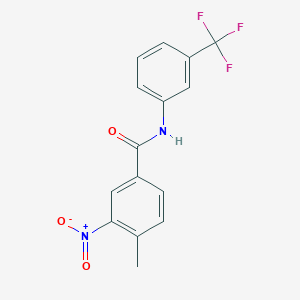

4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide

Description

4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzamide core. This compound is structurally analogous to several pharmacologically active benzamides, making it a subject of interest in medicinal chemistry for applications such as antimicrobial or kinase inhibition .

Properties

IUPAC Name |

4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARWBRJPBHXDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multiple steps:

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position undergoes reduction to form an amino derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Mechanistic Insight : The nitro group is reduced to an amine via a six-electron transfer process. The trifluoromethyl group stabilizes intermediates through inductive effects .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -CF₃ groups) undergoes substitution at meta/para positions relative to directing groups.

Key Observation : The trifluoromethyl group deactivates the ring but directs incoming electrophiles to positions ortho/para to itself .

Hydrolysis of the Amide Bond

The benzamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Kinetics : Hydrolysis follows pseudo-first-order kinetics, with the trifluoromethyl group slightly accelerating the reaction due to increased electrophilicity .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions.

Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity at proximal positions .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable functionalization of the aryl halide intermediates derived from this compound.

Optimization : Copper(I) iodide and 8-hydroxyquinoline enhance yields in Ullmann-type couplings .

Photochemical Reactions

UV irradiation induces nitro group rearrangement or degradation.

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm), acetonitrile | Nitroso derivative + trace benzoic acid | Φ = 0.12 |

| Visible light, eosin Y | Partial denitration | Φ = 0.08 |

Mechanism : Photoexcitation leads to singlet oxygen generation, enabling oxidative cleavage .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide is . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Anticancer Activity

Research has shown that compounds containing the trifluoromethyl group exhibit potent inhibitory activities against various cancer cell lines. For instance, derivatives of this compound have been tested for their effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), showing inhibition rates as high as 92% at low concentrations .

Table 1: Inhibitory Activity Against Various Receptors

| Compound | Target Receptor | Inhibition (%) at 10 nM |

|---|---|---|

| This compound | EGFR | 91 |

| This compound | VEGFR2 | 48 |

| Other Analogues | HER-4 | 65 |

Pain Management

The compound has also been investigated for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is crucial in the context of migraine treatment. By inhibiting CGRP receptor activity, it may help alleviate migraine symptoms, positioning it as a potential therapeutic agent in pain management.

Chemical Synthesis and Modification

The synthesis of this compound typically involves several steps, including nitration, reduction, and amidation. The following methods are commonly employed:

- Nitration : Introduction of the nitro group using nitrating agents.

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

- Amidation : The final step involves forming the benzamide structure through reaction with appropriate amines.

Table 2: Synthetic Routes for this compound

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Nitration | Nitric acid |

| Step 2 | Reduction | Sodium dithionite |

| Step 3 | Amidation | Benzoyl chloride |

Case Study: Antitumor Activity

A study involving the administration of derivatives of this compound demonstrated significant antitumor effects in vivo. The compounds were tested against various tumor models, showing a marked reduction in tumor size compared to control groups .

Pharmacological Insights

In addition to its anticancer properties, there is ongoing research into the anti-inflammatory effects of this compound. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide and related compounds:

Key Observations:

- Electron-Withdrawing vs.

- Trifluoromethyl Phenyl Group : Common in multiple analogs, this group contributes to metabolic resistance and hydrophobic interactions in target binding .

Key Observations:

- Synthesis : Suzuki coupling (for aryl-aryl bonds) and amide formation are common strategies. The trifluoromethyl group may necessitate specialized reagents (e.g., trifluoromethyl boronic acids) .

- Purity : High-performance liquid chromatography (HPLC) confirms >99% purity for most analogs, critical for pharmacological evaluation .

Biological Activity

4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, with the CAS number 346723-71-5, is a compound belonging to the class of benzanilides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C15H11F3N2O3

- Molecular Weight : 324.25 g/mol

- Structure : The compound features a nitro group and a trifluoromethyl group, which are significant for its biological activity.

The biological activity of this compound is primarily influenced by its interaction with various biological targets. It has been studied for its potential as a non-receptor tyrosine-protein kinase inhibitor, which plays a vital role in T-cell maturation and function. This mechanism is essential for the activation of T-cell antigen receptors (TCRs), facilitating immune responses .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against viral targets, suggesting that such modifications may improve efficacy in antiviral therapies .

Anticancer Activity

The compound's structural features allow it to interact with cancer cell pathways. In vitro studies have indicated that similar benzanilide derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation .

Research Findings

Several research findings underscore the biological significance of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, and how are intermediates characterized?

- Methodology :

- Step 1 : React 3-(trifluoromethyl)aniline with 4-methyl-3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Step 2 : Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity by TLC and HPLC (>98%) .

- Characterization :

- 1H/13C NMR : Identify amide NH (~10.2 ppm), aromatic protons, and CF3 groups .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 379.1 .

- Key Challenges : Nitro group stability under basic conditions requires controlled reaction temperatures .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- Spectroscopy :

- UV-Vis : Detect π→π* transitions in the nitro and benzamide moieties (λmax ~270 nm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

- Crystallography :

- Use SHELX-97 for structure refinement. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., hydrogen bonds between amide NH and nitro O) .

- Note : Crystallization in ethyl acetate/hexane yields monoclinic crystals (space group P2₁/c) .

Q. How do substituents (nitro, trifluoromethyl) influence reactivity in electrophilic substitution?

- Nitro Group : Directs electrophiles to the meta position, enhancing stability but reducing nucleophilicity. Example: Nitration of the benzamide core requires fuming HNO3/H2SO4 at 0°C .

- Trifluoromethyl Group : Electron-withdrawing effect increases resistance to oxidation. Reductive conditions (H2/Pd-C) selectively reduce nitro to amine without affecting CF3 .

Advanced Research Questions

Q. How can computational modeling predict binding affinities of this compound to biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., kinase domains from PDB). The trifluoromethyl group enhances hydrophobic interactions in binding pockets .

- MD Simulations : AMBER force fields assess stability of ligand-receptor complexes. Nitro group polarity may reduce membrane permeability (logP ~3.2) .

- Validation : Compare with experimental IC50 values from enzyme inhibition assays (e.g., tyrosine kinases) .

Q. What strategies resolve contradictions in catalytic reduction data for the nitro group?

- Data Conflict : Hydrogenation (H2/Pd-C) may yield over-reduced byproducts (e.g., hydroxylamines).

- Resolution :

- Use in situ FT-IR to monitor reaction progress.

- Optimize with milder reductants (Na2S2O4 in H2O/EtOH) for selective nitro→amine conversion .

- Supporting Data : Controlled pH (7–8) prevents acid-catalyzed side reactions .

Q. How does crystal packing affect the compound’s solid-state stability?

- Analysis :

- Mercury CSD’s "Packing Similarity" tool identifies isostructural analogs. The nitro group’s planarity promotes π-stacking, enhancing thermal stability (TGA decomposition >200°C) .

- Void Analysis : Mercury calculates free volume (2.3 ų) to predict hygroscopicity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.